molecular formula C15H14O2 B1299730 2-(3,5-Dimethylphenoxy)benzaldehyde CAS No. 320423-51-6

2-(3,5-Dimethylphenoxy)benzaldehyde

Cat. No. B1299730
M. Wt: 226.27 g/mol
InChI Key: SZCIXTZUAFRBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3,5-Dimethylphenoxy)benzaldehyde" is a benzaldehyde derivative, which is a class of aromatic aldehydes known for their distinct odors and chemical reactivity. Benzaldehyde derivatives are widely used in the synthesis of various organic compounds and have applications in the fields of materials science, pharmaceuticals, and chemical sensing .

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves condensation reactions, as seen in the preparation of 2,5-Dimethoxy-4[(1E)-2-(1H-benzimidazol-2-yl) ethenyl]benzaldehyde, where a condensation reaction between 2-methylbenzimidazole and 2,5-dimethoxy-1,4-benzenedicarboxaldehyde was performed . Similarly, the synthesis of the title compound could involve the reaction of a dimethylphenol with an appropriate aldehyde under controlled conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is characterized by the presence of a benzene ring with an aldehyde functional group and various substituents that influence the compound's properties. For instance, the presence of methoxy groups and their positions on the benzene ring can significantly affect the molecule's electronic properties and crystal packing . The title compound's structure would likely exhibit similar characteristics, with dimethylphenoxy substituents influencing its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions, including the formation of metal-organic frameworks (MOFs) as seen with dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which are sensitive to benzaldehyde-based derivatives . Additionally, benzaldehyde derivatives can react with dimethylzinc in the presence of chiral catalysts to produce asymmetric addition products . The title compound may also undergo similar reactions, potentially forming complexes or participating in asymmetric syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structures. For example, the presence of electron-donating and electron-withdrawing groups can affect the compound's fluorescence properties, as seen with 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, which forms highly efficient emitting crystals . The title compound's dimethylphenoxy substituents would likely impact its solubility, boiling point, and potential to form crystals with specific optical properties. Additionally, the intramolecular hydrogen bonding and the presence of substituents can influence the vibrational spectra and the formation of dimers in the solid state, as observed in 2-methoxy-benzaldehyde .

Scientific Research Applications

Synthesis Applications

  • Amorfrutins Synthesis : 3,5-Dimethoxy-benzaldehyde was utilized as a starting material in the synthesis of amorfrutins A and B. These compounds showed promising cytotoxicity for human tumor cell lines (Brandes et al., 2020).

  • Lanthanide Metal-Organic Frameworks : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibited sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi et al., 2015).

  • Asymmetric Nucleophilic Substitution : Benzaldehyde dimethylacetal was used in reactions with organolithium reagents for the synthesis of monosubstitution products in high yields and enantiomeric excess, demonstrating its potential in asymmetric synthesis (Müller, Nury, & Bernardinelli, 2001).

  • Oxidation Catalyst Applications : Tris(3,5-dimethylpyrazole)copper(II) nitrate acted as a catalyst for the conversion of benzylamine to benzaldehyde, showcasing the utility of similar structures in catalysis (Sharma, Barooah, & Baruah, 2005).

  • Regiospecific Lithiation : Dimethylacetal of benzaldehyde and its derivatives were regiospecifically deprotonated at the 2-position by alkyl lithiums, highlighting its role in specific chemical transformations (Plaumann, Keay, & Rodrigo, 1980).

Spectroscopic and Sensing Applications

  • Luminescence Sensing : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, due to their luminescent properties, have potential as fluorescence sensors for chemicals like benzaldehyde derivatives (Shi et al., 2015).

Miscellaneous Applications

  • Catalysis in Asymmetric Alkylation : Studies on the asymmetric reaction of dimethylzinc and benzaldehyde revealed insights into the mechanism of enantioselective catalysis, suggesting the broader application of similar compounds in asymmetric synthesis (Yamakawa & Noyori, 1999).

  • Enzyme Catalyzed C-C Bond Formation : Benzaldehyde lyase catalyzed the formation of benzoin derivatives, indicating the applicability of benzaldehyde derivatives in enzymatic synthesis (Kühl et al., 2007).

  • Kinetics and Thermodynamics of Oxidation : Studies on the oxidation of benzaldehyde derivatives provided insights into the kinetics and thermodynamics of these processes, relevant for chemical engineering and process optimization (Asghar, Malik, & Mansoor, 2014).

  • Synthesis of Stable Hemiaminals : Research on the reaction of substituted benzaldehydes with primary amines under neutral conditions led to the synthesis of stable hemiaminals, demonstrating the versatility of benzaldehyde derivatives in organic synthesis (Wajda-Hermanowicz et al., 2015).

Safety And Hazards

The safety information for 2-(3,5-Dimethylphenoxy)benzaldehyde indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the substance, washing thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCIXTZUAFRBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363416
Record name 2-(3,5-dimethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenoxy)benzaldehyde

CAS RN

320423-51-6
Record name 2-(3,5-Dimethylphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320423-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-dimethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylphenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylphenoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethylphenoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethylphenoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethylphenoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethylphenoxy)benzaldehyde

Citations

For This Compound
4
Citations
SK Verma, A Prajapati, MK Saini… - Advanced Synthesis & …, 2021 - Wiley Online Library
Readily accessible 2‐aryloxybenzaldehydes and 2‐(arylthio)benzaldehydes undergo a sequence of reactions leading to a wide variety of unsubstituted 9H‐xanthenes and …
Number of citations: 3 onlinelibrary.wiley.com
T Garnier, M Danel, V Magné, A Pujol… - The Journal of …, 2018 - ACS Publications
The copper(I)-doped zeolite Cu I –USY proved to be a versatile, efficient, and recyclable catalyst for various Ullmann-type coupling reactions. Easy to prepare and cheap, this catalytic …
Number of citations: 41 pubs.acs.org
N Pribut - 2015 - scholar.sun.ac.za
Since its discovery in the 1980’s, HIV has affected the lives of millions of individuals around the globe. Despite obvious need and an enormous amount of research a cure has remained …
Number of citations: 1 scholar.sun.ac.za
N Pribut - 2014 - Citeseer
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.